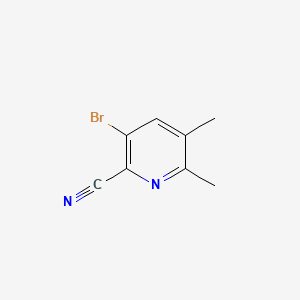
3-Bromo-5,6-dimethylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6-dimethylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3rd position, two methyl groups at the 5th and 6th positions, and a nitrile group at the 2nd position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile typically involves the bromination of 5,6-dimethylpyridine-2-carbonitrile. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6-dimethylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-5,6-dimethylpyridine-2-carbonitrile, 3-thio-5,6-dimethylpyridine-2-carbonitrile, and 3-alkoxy-5,6-dimethylpyridine-2-carbonitrile.
Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-carboxylic acid and 3-bromo-5,6-dimethylpyridine-2-aldehyde.
Reduction Reactions: The major product is 3-bromo-5,6-dimethylpyridine-2-amine.
Aplicaciones Científicas De Investigación
3-Bromo-5,6-dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-dimethylpyridine: Similar structure but lacks the nitrile group.
3,5-Dimethylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains two nitrile groups and lacks the bromine atom.
Uniqueness
3-Bromo-5,6-dimethylpyridine-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
3-bromo-5,6-dimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-7(9)8(4-10)11-6(5)2/h3H,1-2H3 |
Clave InChI |
TYOJVGOISAHPMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


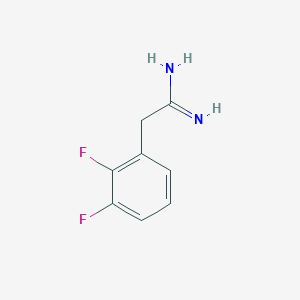
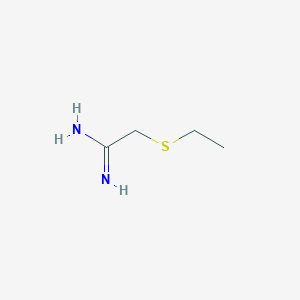
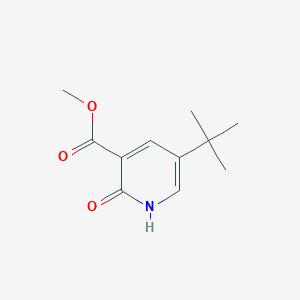

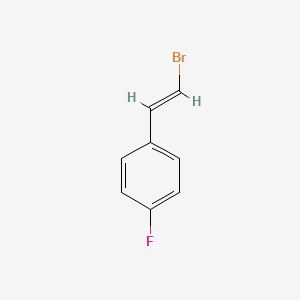
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)


![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
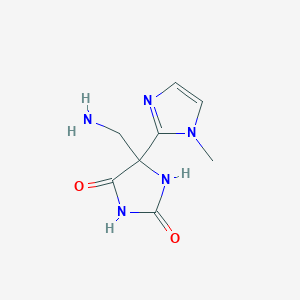
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)


